Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine is a peptide compound composed of eight amino acids: glycine, valine, valine, isoleucine, alanine, threonine, and valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using SPPS with different amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can result in the formation of a hydroxylated peptide, while reduction of disulfide bonds can yield a peptide with free thiol groups.
Scientific Research Applications
Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine has several scientific research applications:
Chemistry: It can be used as a model peptide for studying peptide synthesis and modification techniques.
Biology: It serves as a tool for investigating protein-protein interactions and peptide-based signaling pathways.
Medicine: The peptide can be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It can be used in the development of peptide-based materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine depends on its specific application. In biological systems, peptides typically exert their effects by binding to specific receptors or interacting with other proteins. This interaction can trigger a cascade of molecular events, leading to various cellular responses. The exact molecular targets and pathways involved would depend on the peptide’s structure and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
L-alanyl-L-valine: A dipeptide composed of alanine and valine.
L-valyl-L-alanine: Another dipeptide with valine and alanine.
L-alanyl-L-glutamine: A dipeptide consisting of alanine and glutamine.
Uniqueness
Glycyl-L-valyl-L-valyl-L-isoleucyl-L-alanyl-L-threonyl-L-valine is unique due to its specific sequence of eight amino acids, which imparts distinct structural and functional properties
Properties
CAS No. |
591753-50-3 |
---|---|
Molecular Formula |
C30H55N7O9 |
Molecular Weight |
657.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C30H55N7O9/c1-11-16(8)23(36-27(42)21(14(4)5)34-26(41)20(13(2)3)33-19(39)12-31)28(43)32-17(9)25(40)37-24(18(10)38)29(44)35-22(15(6)7)30(45)46/h13-18,20-24,38H,11-12,31H2,1-10H3,(H,32,43)(H,33,39)(H,34,41)(H,35,44)(H,36,42)(H,37,40)(H,45,46)/t16-,17-,18+,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
WHHHPKPKTVWAQA-UMDXYXRPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.